molecular formula C8H11Cl2N3 B3284392 2,6-Dichloro-N,N-diethylpyrimidin-4-amine CAS No. 78418-15-2

2,6-Dichloro-N,N-diethylpyrimidin-4-amine

Cat. No. B3284392
Key on ui cas rn: 78418-15-2
M. Wt: 220.10 g/mol
InChI Key: YFSJURSHUSIMQY-UHFFFAOYSA-N
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Patent
US07919487B2

Procedure details

To a stirred solution of 2.0 g (10.90 mmols) of 2,4,6-trichloropyrimidine in 25 mL of anhydrous ethanol at 0° C., was added drop wise a solution 0.79 g (10.90 mmols) of diethylamine in 5 mL of ethanol. This was followed by the addition of 2.3 mL (16.35 mmols) of triethylamine and the mixture was stirred for further 30 min. The mixture was then concentrated and 25 mL of CH2Cl2 and 25 mL of water were added. The organic layer was separated and the aqueous layer was extracted by additional amount of dichloromethane (2×10 mL) and the extracts were combined, dried over anhydrous Na2SO4 and concentrated. Column chromatography on silica gel afforded 1.48 g (62%) of L as colorless solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4](Cl)[N:3]=1.[CH2:10]([NH:12][CH2:13][CH3:14])[CH3:11].C(N(CC)CC)C>C(O)C>[Cl:1][C:2]1[N:3]=[C:4]([N:12]([CH2:13][CH3:14])[CH2:10][CH3:11])[CH:5]=[C:6]([Cl:8])[N:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
0.79 g
Type
reactant
Smiles
C(C)NCC
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.3 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for further 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated
ADDITION
Type
ADDITION
Details
25 mL of CH2Cl2 and 25 mL of water were added
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted by additional amount of dichloromethane (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Column chromatography on silica gel afforded 1.48 g (62%) of L as colorless solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=NC(=CC(=N1)N(CC)CC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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